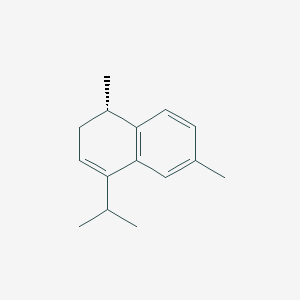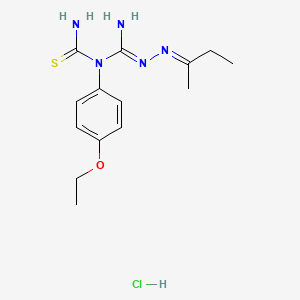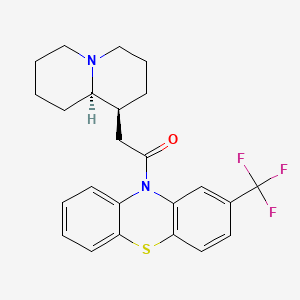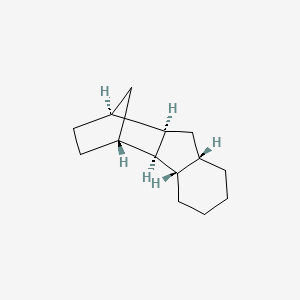
Dodecahydro-1,4-methano-1H-fluorene, (1alpha,4alpha,4abeta,4balpha,8aalpha,9abeta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes for dodecahydro-1,4-methano-1H-fluorene typically involve the hydrogenation of fluorene derivatives under specific reaction conditions. Industrial production methods may include catalytic hydrogenation processes where fluorene is subjected to high pressure and temperature in the presence of a catalyst such as palladium or platinum . The reaction conditions are carefully controlled to ensure the complete hydrogenation of the aromatic rings, resulting in the formation of the dodecahydro derivative.
Chemical Reactions Analysis
Dodecahydro-1,4-methano-1H-fluorene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: It can be further reduced to form more saturated hydrocarbons using hydrogen gas in the presence of a metal catalyst.
Scientific Research Applications
Dodecahydro-1,4-methano-1H-fluorene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism by which dodecahydro-1,4-methano-1H-fluorene exerts its effects involves its interaction with specific molecular targets. It can modulate various biochemical pathways, including those involved in oxidative stress and cellular metabolism. The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
Dodecahydro-1,4-methano-1H-fluorene can be compared with other similar compounds such as:
Tetradecahydro-1H-fluorene: This compound has a similar structure but with additional hydrogenation, making it more saturated.
Hexadecahydro-1H-fluorene: Another similar compound with even more hydrogenation, leading to a fully saturated hydrocarbon.
Octadecahydro-1H-fluorene: This compound is also similar but has a different degree of hydrogenation, affecting its chemical properties and reactivity.
These comparisons highlight the uniqueness of dodecahydro-1,4-methano-1H-fluorene in terms of its specific hydrogenation level and resulting chemical behavior.
Properties
CAS No. |
100578-95-8 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
(1R,2R,3S,8S,10R,11S)-tetracyclo[9.2.1.02,10.03,8]tetradecane |
InChI |
InChI=1S/C14H22/c1-2-4-12-9(3-1)8-13-10-5-6-11(7-10)14(12)13/h9-14H,1-8H2/t9-,10-,11+,12-,13+,14+/m0/s1 |
InChI Key |
XUVGPMDIOLPKQO-BSCCGWMCSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H]3[C@@H]2[C@@H]4CC[C@H]3C4 |
Canonical SMILES |
C1CCC2C(C1)CC3C2C4CCC3C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


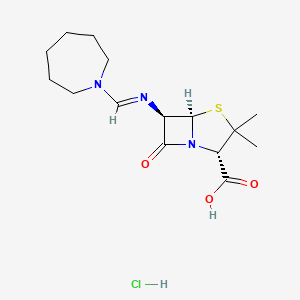

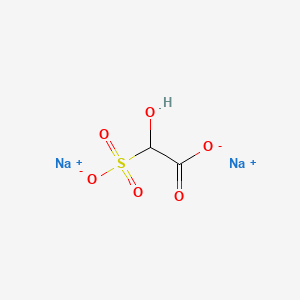
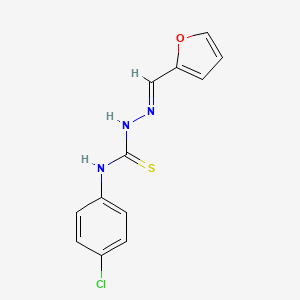
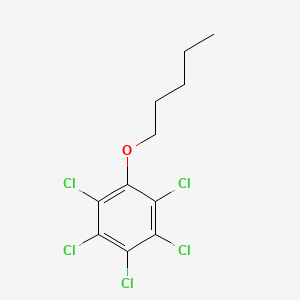

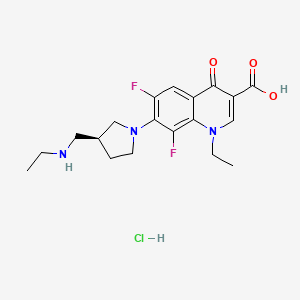

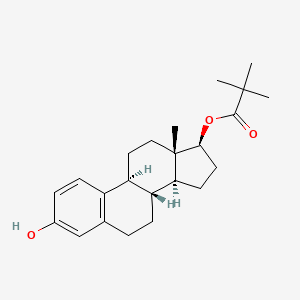
![bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid](/img/structure/B12750508.png)
